molecular formula C9H8BrClO2 B6207389 3-(2-bromo-3-chlorophenyl)propanoic acid CAS No. 1261527-01-8

3-(2-bromo-3-chlorophenyl)propanoic acid

Cat. No.: B6207389
CAS No.: 1261527-01-8
M. Wt: 263.5
InChI Key:
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Description

3-(2-Bromo-3-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, featuring a bromine and chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-3-chlorophenyl)propanoic acid typically involves multi-step reactions. One common method includes the bromination of 3-chlorophenylpropanoic acid using bromine in the presence of a suitable solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction reactions can produce corresponding carboxylates or alcohols.

Scientific Research Applications

3-(2-Bromo-3-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromo-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-3-chlorophenyl)propanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromo-3-chlorophenyl)propanoic acid involves the bromination and chlorination of benzene followed by the Friedel-Crafts acylation of the resulting compound with propanoic acid.", "Starting Materials": [ "Benzene", "Bromine", "Chlorine", "Propanoic acid", "Aluminum chloride", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Bromination of benzene with bromine in the presence of sulfuric acid and water to form 2-bromophenol", "Chlorination of 2-bromophenol with chlorine in the presence of sodium hydroxide to form 2-bromo-3-chlorophenol", "Friedel-Crafts acylation of 2-bromo-3-chlorophenol with propanoic acid in the presence of aluminum chloride and acetic anhydride to form 3-(2-bromo-3-chlorophenyl)propanoic acid" ] }

CAS No.

1261527-01-8

Molecular Formula

C9H8BrClO2

Molecular Weight

263.5

Purity

95

Origin of Product

United States

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